molecular formula C18H18ClN3O2 B6640736 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide

Cat. No.: B6640736
M. Wt: 343.8 g/mol
InChI Key: QWIGQIHHDIRDDG-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted indole derivatives

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is unique due to its specific chemical structure, which combines the indole core with a chlorinated pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-5-4-13-8-17(22-16(13)9-14)18(24)21-10-12(11-23)7-15-3-1-2-6-20-15/h1-6,8-9,12,22-23H,7,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGQIHHDIRDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CNC(=O)C2=CC3=C(N2)C=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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